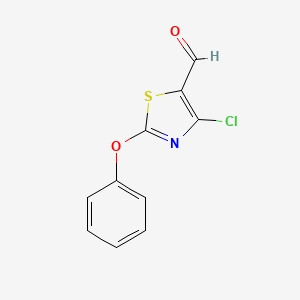
4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde
Overview
Description
“4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1000932-30-8 . It has a molecular weight of 239.68 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI Code for “4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde” is 1S/C10H6ClNO2S/c11-9-8 (6-13)15-10 (12-9)14-7-4-2-1-3-5-7/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde” is a powder that is stored at room temperature . Its molecular weight is 239.68 .Scientific Research Applications
Ring Transformations and Synthesis of Heterocyclic Compounds
- Compounds similar to 4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde are utilized in the synthesis of heterocyclic systems, such as triazoles, thiadiazoles, and pyrazoles, which are important in the development of new pharmaceuticals and materials. For instance, reactions of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines, hydrazines, and hydroxylamine have been explored to yield triazole derivatives and discuss their rearrangement mechanisms (L'abbé et al., 1991).
Antimicrobial and Anticonvulsant Activities
- The derivatives of thiazole and pyrazole compounds exhibit significant biological activities, including antimicrobial, anticonvulsant, and analgesic effects. For example, formazans synthesized from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives have shown moderate antimicrobial activity (Sah et al., 2014).
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations are employed to understand the structural and electronic features of thiazole derivatives. This approach aids in predicting the biological activities of these compounds, optimizing their structures for enhanced activity (Viji et al., 2020).
Synthesis of Fused Ring Heterocycles
- Innovative synthetic approaches have been developed for constructing fused ring heterocycles using compounds like 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde. Such methodologies are pivotal for generating biologically active heterocyclic compounds (Gaonkar & Rai, 2010).
Optical and Photophysical Properties
- The photophysical properties of certain heterocyclic compounds have been investigated for their potential applications in materials science, such as the use of thieno[3,2-c]chromene derivatives for covert marking pigments due to their unique optical properties (Ulyankin et al., 2021).
Dehydration of Fructose to 5-Hydroxymethylfurfural
- Biomass-derived carbon materials, including those derived from agricultural waste, have been explored as catalysts for the dehydration of fructose to 5-hydroxymethylfurfural, a key platform chemical for producing renewable chemicals and fuels (Deshan et al., 2021).
properties
IUPAC Name |
4-chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-9-8(6-13)15-10(12-9)14-7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDMJNZOVXEWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=C(S2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)


![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)


![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)

![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)
![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)

